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Compound of Interest

Compound Name:
Terazosin dimer impurity

dihydrochloride

Cat. No.: B11931716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for a known impurity of Terazosin, the Terazosin dimer. The presence of impurities in

active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully

monitored and controlled to ensure the safety and efficacy of the final drug product. This

document outlines the identity of the Terazosin dimer impurity, presents a template for its

spectroscopic data (NMR and MS), details the experimental protocols for its characterization,

and provides logical workflows for its analysis.

Identity of the Terazosin Dimer Impurity
The primary dimer impurity of Terazosin is chemically identified as 1,4-bis(4-amino-6,7-

dimethoxy-2-quinazolinyl)piperazine. It is also recognized by several other names including

Terazosin Related Compound C and Terazosin Impurity E. This impurity can arise during the

synthesis of Terazosin or as a degradation product.

Chemical Structure:

Molecular Formula (Free Base): C₂₄H₂₈N₈O₄

Molecular Weight (Free Base): 492.53 g/mol
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Molecular Formula (Dihydrochloride Salt): C₂₄H₃₀Cl₂N₈O₄

Molecular Weight (Dihydrochloride Salt): 565.45 g/mol

CAS Number (Free Base): 102839-00-9[1][2][3][4][5][6]

CAS Number (Dihydrochloride Salt): 1486464-41-8[7][8]

Spectroscopic Data Presentation
While specific, publicly available, and fully assigned experimental spectra for the Terazosin

dimer impurity are limited, this section provides structured tables with expected chemical shifts

and mass-to-charge ratios based on the known chemical structure. These tables serve as a

reference for researchers in identifying this impurity.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with a soft ionization technique such as

electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of the

Terazosin dimer impurity.

Analysis Expected Value Description

Molecular Ion (M) 492.2233
Calculated exact mass of the

free base (C₂₄H₂₈N₈O₄).

[M+H]⁺ 493.2310

Expected mass-to-charge ratio

for the protonated molecule in

positive ion mode ESI-MS.

[M+2H]²⁺ 247.1191

Expected mass-to-charge ratio

for the doubly protonated

molecule.

Note: The observed m/z values in an experimental setting may vary slightly depending on the

instrumentation and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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NMR spectroscopy is essential for the structural elucidation of impurities. The following tables

present the expected ¹H and ¹³C NMR chemical shifts for the Terazosin dimer impurity, based

on its symmetrical structure. The spectra would likely be acquired in a solvent such as

deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data (Expected Chemical Shifts)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.50 s 2H Ar-H (H-5)

~7.10 br s 4H -NH₂

~6.80 s 2H Ar-H (H-8)

~3.85 s 12H 4 x -OCH₃

~3.70 s 8H Piperazine-H

s = singlet, br s = broad singlet

Table 2: ¹³C NMR Data (Expected Chemical Shifts)
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Chemical Shift (δ, ppm) Assignment

~162.0 C-4

~159.0 C-2

~155.0 C-7

~149.0 C-6

~145.0 C-8a

~106.0 C-4a

~104.0 C-5

~98.0 C-8

~56.0 -OCH₃

~44.0 Piperazine-C

Experimental Protocols
Detailed methodologies are crucial for the reliable identification and quantification of impurities.

The following sections describe standard protocols for the analysis of the Terazosin dimer

impurity.

Mass Spectrometry (MS) Protocol
Objective: To confirm the molecular weight of the Terazosin dimer impurity.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

a liquid chromatography system.

Sample Preparation: Prepare a dilute solution of the sample containing the suspected

impurity in a suitable solvent mixture, such as acetonitrile and water with 0.1% formic acid.

Chromatographic Separation (Optional but Recommended):

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and

acetonitrile with 0.1% formic acid (Solvent B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 100-1000.

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular

ion. Tandem MS (MS/MS) can be performed to obtain fragmentation data for further

structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To elucidate the chemical structure of the Terazosin dimer impurity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of the isolated impurity or a reference standard.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
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Referencing: Calibrate the chemical shift to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: A sufficient number of scans to obtain a good signal-to-noise ratio (may

require several hours).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired data. For ¹H NMR, integrate the signals to determine the relative number of

protons.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of the

Terazosin dimer impurity.

Workflow for Synthesis and Isolation of Terazosin Dimer Impurity

Synthesis

Purification

2-Chloro-4-amino-6,7-
dimethoxyquinazoline

N-Substitution Reaction

Piperazine

Crude Terazosin Dimer Column Chromatography Pure Terazosin Dimer

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and isolation of the Terazosin dimer impurity.
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Analytical Workflow for Terazosin Dimer Impurity Characterization

Isolated Impurity or
Reference Standard

LC-MS Analysis NMR Spectroscopy

Spectroscopic Data
Analysis and Comparison

Structural Confirmation of
Terazosin Dimer Impurity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemwhat.com [chemwhat.com]

2. allmpus.com [allmpus.com]

3. synthinkchemicals.com [synthinkchemicals.com]

4. Doxazosin EP Impurity H | 102839-00-9 [chemicea.com]

5. Terazosin EP Impurity C | 60547-97-9 | SynZeal [synzeal.com]

6. bocsci.com [bocsci.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11931716?utm_src=pdf-body-img
https://www.benchchem.com/product/b11931716?utm_src=pdf-custom-synthesis
https://www.chemwhat.com/terazosin-ep-impurity-e-cas-102839-00-9/
https://www.allmpus.com/terazosin-ep-impurity-e-terazosin-usp-related-compound-c-prazosin-ep-impurity-e
https://synthinkchemicals.com/product/prazosin-ep-impurity-e/
https://chemicea.com/product/doxazosin-ep-impurity-h
https://www.synzeal.com/en/terazosin-ep-impurity-c
https://www.bocsci.com/product/terazosin-ep-impurity-e-cas-102839-00-9-121537.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride [nebulabio.com]

8. 2,2'-(1,4-Piperazinediyl)bis(6,7-dimethoxy-4-quinazolinamine hydrochloride (1:2) |
C24H30Cl2N8O4 | CID 44669936 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of
Terazosin Dimer Impurity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b11931716#spectroscopic-data-nmr-ms-of-
terazosin-dimer-impurity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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